2-Oxobicyclo[3.1.1]heptane-1-carbonitrile
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Overview
Description
2-Oxobicyclo[3.1.1]heptane-1-carbonitrile is a chemical compound with the molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol It is characterized by a bicyclic structure that includes a ketone and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxobicyclo[3.1.1]heptane-1-carbonitrile typically involves the reaction of a suitable bicyclic precursor with reagents that introduce the ketone and nitrile functionalities.
Industrial Production Methods
Industrial production methods for 2-Oxobicyclo[31 large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Oxobicyclo[3.1.1]heptane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under strong oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or amides.
Scientific Research Applications
2-Oxobicyclo[3.1.1]heptane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxobicyclo[3.1.1]heptane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrile group can act as an electrophile, while the ketone group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
2-Oxobicyclo[2.2.1]heptane-1-carbonitrile: Similar structure but with a different bicyclic framework.
2-Oxobicyclo[3.1.1]heptane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
2-Oxobicyclo[3.1.1]heptane-1-amine: Similar structure but with an amine group instead of a nitrile.
Uniqueness
2-Oxobicyclo[3.1.1]heptane-1-carbonitrile is unique due to its specific combination of a bicyclic structure with both ketone and nitrile functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C8H9NO |
---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-oxobicyclo[3.1.1]heptane-1-carbonitrile |
InChI |
InChI=1S/C8H9NO/c9-5-8-3-6(4-8)1-2-7(8)10/h6H,1-4H2 |
InChI Key |
MWRLSFGMGWQDRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(CC1C2)C#N |
Origin of Product |
United States |
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